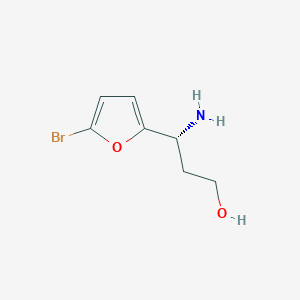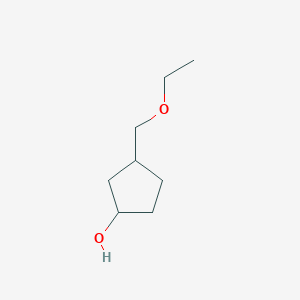
5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and (S)-1-amino-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-((1S)-1-Amino-2-oxopropyl)-2-chlorophenol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-((1S)-1-Amino-2-hydroxypropyl)-2-bromophenol
- 5-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol
- 5-((1S)-1-Amino-2-hydroxypropyl)-2-iodophenol
Uniqueness
5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
5-[(1S)-1-amino-2-hydroxypropyl]-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |
InChI Key |
IDYGZWKQNDTMHS-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=C(C=C1)Cl)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)


![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)

![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)

![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)

![4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B15234345.png)

